molecular formula C16H13BrN2O3 B062342 Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- CAS No. 180537-71-7

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-

Cat. No. B062342
CAS RN: 180537-71-7
M. Wt: 361.19 g/mol
InChI Key: NGWZNBSIWBDQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor works by inhibiting the activity of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-, a protein that plays a role in gene transcription. Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- is involved in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting the activity of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-, Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor can prevent the expression of genes that are involved in disease progression.
Biochemical and Physiological Effects:
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has been shown to inhibit the replication of viral particles and prevent viral infection.

Advantages and Limitations for Lab Experiments

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-, which makes it a valuable tool for studying the role of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- in various cellular processes. However, Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has some limitations for lab experiments. It has a short half-life, which makes it difficult to use in long-term experiments. Additionally, it has low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor. One potential direction is the development of more potent and selective inhibitors of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-. Another potential direction is the study of the role of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the use of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor in combination with other therapeutic agents is an area of active research. Finally, the development of novel delivery systems for Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor could improve its efficacy and reduce its limitations for lab experiments.
Conclusion:
In conclusion, Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-, or Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor, is a chemical compound that has significant potential as a therapeutic agent. Its ability to inhibit the activity of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- makes it a valuable tool for studying various diseases, including cancer and viral infections. While it has some limitations for lab experiments, there are several future directions for the study of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor, which could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. The second step involves the reaction of 5-bromo-2-pyridinecarbonyl chloride with 4-methylbenzene-1,2-diamine to form N-(5-bromo-2-pyridinyl)-4-methylbenzene-1,2-diamine. The final step involves the reaction of N-(5-bromo-2-pyridinyl)-4-methylbenzene-1,2-diamine with ethyl oxalyl chloride to form Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-.

Scientific Research Applications

Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl- inhibitor has been studied for its potential in treating acute myeloid leukemia, breast cancer, and multiple myeloma. It has also been studied for its potential in treating viral infections such as HIV and influenza.

properties

CAS RN

180537-71-7

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(4-methylphenyl)-2,4-dioxobutanamide

InChI

InChI=1S/C16H13BrN2O3/c1-10-2-4-11(5-3-10)13(20)8-14(21)16(22)19-15-7-6-12(17)9-18-15/h2-7,9H,8H2,1H3,(H,18,19,22)

InChI Key

NGWZNBSIWBDQAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br

Other CAS RN

180537-71-7

Origin of Product

United States

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